Fmoc-N-Me-Ser(tBu)-OH

Peptide Synthesis Racemization Continuous-flow SPPS

Fmoc-N-Me-Ser(tBu)-OH introduces N-methyl-L-serine into peptides via Fmoc SPPS. Unlike Fmoc-Ser(tBu)-OH, the N-methyl group prevents epimerization (13-20% with non-methylated analog), enables aggregation disruption, and confers proteolytic resistance. Essential for diastereomerically pure, metabolically stable peptidomimetics. Select ≥98.5% e.e. grades for API synthesis.

Molecular Formula C23H27NO5
Molecular Weight 397.5 g/mol
CAS No. 197632-77-2
Cat. No. B557417
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-N-Me-Ser(tBu)-OH
CAS197632-77-2
Synonyms197632-77-2; Fmoc-N-Me-Ser(tBu)-OH; N-Fmoc-N-Methyl-O-tert-butyl-L-serine; MFCD02094430; (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-3-(tert-butoxy)propanoicacid; PubChem19046; TMA040; SCHEMBL15083399; CTK3J1822; MolPort-006-701-287; Fmoc-N-methyl-O-t-butyl-L-serine; ZINC2389703; ANW-74596; CF-496; Fmoc-N-methyl-O-tert-butyl-L-serine; AKOS015837171; AKOS015908481; AM84674; AN-7893; CS13894; MP-0545; RTR-009167; AJ-35605; AK-41517; SC-24299
Molecular FormulaC23H27NO5
Molecular Weight397.5 g/mol
Structural Identifiers
SMILESCC(C)(C)OCC(C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
InChIInChI=1S/C23H27NO5/c1-23(2,3)29-14-20(21(25)26)24(4)22(27)28-13-19-17-11-7-5-9-15(17)16-10-6-8-12-18(16)19/h5-12,19-20H,13-14H2,1-4H3,(H,25,26)/t20-/m0/s1
InChIKeyPQSAXALAXPNFMG-FQEVSTJZSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement-Grade Overview: Fmoc-N-Me-Ser(tBu)-OH (CAS 197632-77-2) as an N-Methyl Amino Acid Building Block


N-alpha-(9-Fluorenylmethyloxycarbonyl)-N-alpha-methyl-O-t-butyl-L-serine (CAS 197632-77-2), commonly referred to as Fmoc-N-Me-Ser(tBu)-OH, is a doubly protected, non-proteinogenic amino acid derivative used exclusively as a building block in Fmoc-based solid-phase peptide synthesis (SPPS). The compound features an Fmoc group on the α-nitrogen for temporary protection during chain elongation, a tert-butyl (tBu) ether on the side-chain hydroxyl for acid-labile protection, and a methyl group on the α-nitrogen, which defines its function as an N-methyl amino acid [1]. It is commercially available from multiple suppliers with typical purity specifications of ≥95% to ≥99.5% as determined by HPLC , and has a melting point of 213-218°C . This product is intended for research and process-scale peptide synthesis, enabling the site-specific incorporation of N-methyl-L-serine residues into custom peptide sequences.

Why Simple Serine Analogs Cannot Substitute for Fmoc-N-Me-Ser(tBu)-OH in Advanced SPPS


In Fmoc SPPS, a standard Fmoc-Ser(tBu)-OH cannot be interchanged with Fmoc-N-Me-Ser(tBu)-OH. The N-methyl group fundamentally alters the reactivity, conformation, and coupling behavior of the amino acid, mandating its use only when an N-methyl amide bond is specifically required in the final peptide sequence. This modification introduces steric hindrance that dramatically reduces the acylation rate of the secondary amine compared to a primary amine, often necessitating specialized coupling protocols with more potent reagents like HATU or PyAOP to achieve acceptable yields [1]. Furthermore, the N-methyl group precludes hydrogen bonding at that amide nitrogen, which can be deliberately exploited to disrupt peptide secondary structures, prevent aggregation, or confer metabolic stability to the target peptide—properties that cannot be achieved with the non-methylated analog [2]. Conversely, using Fmoc-N-Me-Ser(tBu)-OH in place of Fmoc-Ser(tBu)-OH would introduce an undesired N-methylation, fundamentally changing the peptide's biophysical and biological profile. Therefore, procurement must be guided by the exact sequence requirements, as these derivatives are not functionally interchangeable.

Quantitative Differentiation of Fmoc-N-Me-Ser(tBu)-OH vs. Fmoc-Ser(tBu)-OH in SPPS Performance and Handling


Differential Racemization Susceptibility: N-Methyl Protection Mitigates High Serine Epimerization Observed in Fmoc-Ser(tBu)-OH

Standard Fmoc-Ser(tBu)-OH is known to undergo unexpectedly high levels of racemization during automated continuous-flow SPPS under standard conditions. A 1998 study reported a D-enantiomer content of 13-20% when Fmoc-Ser(tBu)-OH was coupled using PyBOP/DIEA in a model tripeptide synthesis [1]. In contrast, the N-methyl analog, Fmoc-N-Me-Ser(tBu)-OH, is reported to undergo no detectable racemization under comparable synthetic procedures, as the N-methyl group prevents oxazolone formation, the primary pathway for epimerization in serine derivatives . This makes the N-methyl derivative the preferred, and sometimes essential, building block for applications where chiral integrity of the serine residue is critical.

Peptide Synthesis Racemization Continuous-flow SPPS

Verified Solubility for Standard Fmoc-SPPS Workflows

To ensure compatibility with automated SPPS instrumentation and standard manual protocols, the solubility of a protected amino acid in DMF is a critical parameter. Fmoc-N-Me-Ser(tBu)-OH demonstrates clear solubility at a concentration of 1 mmol in 2 mL of DMF (0.5 M), which is a standard concentration used for coupling reactions . While this is a standard specification for many Fmoc-amino acids, it confirms that the N-methyl modification does not impede solubility in the primary solvent for Fmoc-SPPS. This predictable solubility is essential for reproducible high-concentration coupling, minimizing precipitation and ensuring consistent delivery in automated synthesizers.

Solid-Phase Peptide Synthesis Solubility Process Chemistry

High Enantiomeric Purity Ensures Peptide Homogeneity for Sensitive Research Applications

The procurement value of Fmoc-N-Me-Ser(tBu)-OH is underpinned by stringent chiral purity specifications from key suppliers. High-performance liquid chromatography (HPLC) assays confirm a purity of ≥95% (a/a), with enantiomeric purity (e.e.) specified at ≥98.5% (a/a) . This high level of stereochemical fidelity is essential for synthesizing homogeneous peptide therapeutics and biological probes, where the presence of even low levels of the diastereomeric D-enantiomer can compromise bioactivity, toxicity profiles, and the reproducibility of research data.

Chiral Purity Peptide Therapeutics Quality Control

Enhanced Acid Stability of O-tert-Butyl vs. Trityl Protection Enables Orthogonal SPPS Strategies

The selection of side-chain protecting groups is critical for the success of complex peptide syntheses. Fmoc-N-Me-Ser(tBu)-OH employs a tert-butyl (tBu) ether for hydroxyl protection, which is stable to the mildly basic conditions used for Fmoc removal but cleaved with trifluoroacetic acid (TFA). This contrasts with trityl (Trt) protection, used in analogs like Fmoc-N-Me-Ser(Trt)-OH, which is much more acid-labile and can be partially cleaved during repeated TFA treatments. The tBu group provides greater acid stability, allowing for selective deprotection strategies where other acid-labile groups are removed orthogonally. For example, tBu ethers require 1-2 hours in 95% TFA for complete cleavage, whereas Trt ethers are removed in minutes under 1% TFA conditions [1]. This differential stability allows for the temporary protection of the serine hydroxyl during on-resin modifications or the synthesis of complex peptides requiring multiple deprotection steps.

Orthogonal Protection Peptide Synthesis Strategy Side-Chain Deprotection

High-Value Application Scenarios for Fmoc-N-Me-Ser(tBu)-OH in Peptide Research and Development


Synthesis of Epimerization-Prone N-Methyl Serine-Containing Peptides

When an N-methyl serine residue is required in a peptide sequence that has been shown to be prone to racemization at the serine α-carbon (e.g., when Fmoc-Ser(tBu)-OH has failed or produced high D-impurity levels), Fmoc-N-Me-Ser(tBu)-OH is the essential building block. As demonstrated, the N-methyl group completely prevents the high levels of epimerization (13-20%) observed with its non-methylated counterpart [1]. This makes it the only viable choice for synthesizing diastereomerically pure N-methyl serine-containing peptides, ensuring product homogeneity for biological testing and structural studies.

Rational Design of Peptidomimetics Requiring Conformational Constraint or Metabolic Stability

The N-methyl modification introduced by Fmoc-N-Me-Ser(tBu)-OH is a key tool for peptidomimetic design. By replacing an amide proton with a methyl group, it eliminates a hydrogen bond donor, disrupts secondary structure, and confers resistance to proteolytic degradation [2]. This application is critical in medicinal chemistry for developing peptide-based drug candidates with improved bioavailability, longer half-lives, or specific conformational preferences (e.g., stabilizing β-turn or helical structures). The tBu protection ensures the side-chain hydroxyl remains inert during the synthesis of these structurally complex molecules.

Synthesis of Aggregation-Resistant Peptide Sequences for SPPS

Peptide sequences rich in hydrophobic or β-sheet-forming amino acids often aggregate on the solid support during SPPS, leading to incomplete deprotection and coupling. Strategic incorporation of N-methyl amino acids, such as N-Me-Ser, is a validated method to disrupt this aggregation by interfering with intermolecular hydrogen bonding [2]. Fmoc-N-Me-Ser(tBu)-OH provides the necessary building block to introduce this aggregation-disrupting 'kink' into difficult sequences, dramatically improving crude peptide purity and yield, and often enabling the synthesis of sequences that would otherwise be inaccessible [3].

Manufacturing of High-Purity Peptide APIs and Research-Grade Probes

For applications requiring the highest standards of purity and reproducibility—such as the synthesis of peptide Active Pharmaceutical Ingredients (APIs) or precision biological probes—Fmoc-N-Me-Ser(tBu)-OH from qualified vendors with specified enantiomeric purity (≥98.5% e.e.) and chemical purity (≥95% HPLC) is required . This level of quality control ensures that the final peptide product meets rigorous specifications, minimizing the risk of batch failure due to chiral impurities and supporting the generation of reliable, high-quality scientific data.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

47 linked technical documents
Explore Hub


Quote Request

Request a Quote for Fmoc-N-Me-Ser(tBu)-OH

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.